molecular formula C6H15Cl2N B051275 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride CAS No. 31412-48-3

4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride

Cat. No. B051275
CAS RN: 31412-48-3
M. Wt: 172.09 g/mol
InChI Key: WAYIPWADQSUKKK-UHFFFAOYSA-N
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Description

“4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is a chemical compound used as a reagent in various scientific research . It is used in the S-alkylation of thioureas to isothioureas, which exhibit inotropic activity . It is also used as a reagent in the synthesis of biphenyloxyalkylamines, which can inhibit ADP-induced platelet aggregation in vitro .


Molecular Structure Analysis

The InChI code for “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is 1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

As a reagent, “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is involved in the S-alkylation of thioureas to isothioureas . It is also used in the synthesis of biphenyloxyalkylamines .

Scientific Research Applications

Environmental Impacts and Removal Techniques One area of research related to chemicals with similar structures involves understanding their environmental presence and developing removal techniques. For example, studies on nitrosamines, including N-nitrosodimethylamine (NDMA), explore their formation in water treatment processes and the mechanisms for their removal. NDMA is a disinfection by-product with potential health risks higher than those from chlorinated compounds, underscoring the importance of research in detection and elimination techniques in water technology (Nawrocki & Andrzejewski, 2011).

Biological and Toxicological Research The toxicological profiles and biological effects of compounds with structures similar to 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride have been subjects of extensive study. For instance, research on phthalate esters emphasizes the need for understanding the metabolic pathways, exposure risks, and the environmental fate of these chemicals. This research highlights the importance of monitoring and regulating the use of such compounds to mitigate their potential health impacts (Haji Harunarashid, Lim, & Harunsani, 2017).

Chemical Interactions and Applications Further insights can be gained from studies focusing on the chemical interactions and potential applications of related compounds. For example, research into the solvent properties of dimethyl sulfoxide (DMSO) and its interactions with other chemicals provides a foundation for understanding how similar compounds might behave in various applications, ranging from industrial processes to pharmaceutical formulations (Kiefer, Noack, & Kirchner, 2011).

properties

IUPAC Name

4-chloro-N,N-dimethylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN.ClH/c1-6(4-5-7)8(2)3;/h6H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYIPWADQSUKKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride

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